molecular formula C3H10ClNO2 B1523333 (S)-3-aminopropane-1,2-diol hydrochloride CAS No. 209849-99-0

(S)-3-aminopropane-1,2-diol hydrochloride

Cat. No.: B1523333
CAS No.: 209849-99-0
M. Wt: 127.57 g/mol
InChI Key: KQEBGRLRYABJRL-DFWYDOINSA-N
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Description

(S)-3-aminopropane-1,2-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of 3-aminopropane-1,2-diol, where the amino group is attached to the third carbon of the propane chain, and the hydrochloride salt form enhances its solubility in water. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-aminopropane-1,2-diol hydrochloride typically involves the chiral resolution of racemic 3-aminopropane-1,2-diol or the asymmetric synthesis starting from chiral precursors. One common method is the reduction of (S)-3-nitropropane-1,2-diol using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting (S)-3-aminopropane-1,2-diol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-aminopropane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.

    Substitution: Alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

(S)-3-aminopropane-1,2-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-aminopropane-1,2-diol hydrochloride depends on its specific application. In pharmaceutical synthesis, it acts as a chiral building block, influencing the stereochemistry of the final product. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-aminopropane-1,2-diol hydrochloride: The enantiomer of (S)-3-aminopropane-1,2-diol hydrochloride with different stereochemistry.

    3-aminopropane-1,2-diol: The racemic mixture of the compound.

    2-amino-1,3-propanediol: A structural isomer with the amino group on the second carbon.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its specific stereochemistry can lead to different biological activities and properties compared to its enantiomer or racemic mixture.

Properties

IUPAC Name

(2S)-3-aminopropane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEBGRLRYABJRL-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209849-99-0
Record name (2S)-3-Aminopropane-1,2-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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